BenchChemオンラインストアへようこそ!

5-Bromothiochroman-4-one

Cathepsin L inhibition Cancer metastasis Cysteine protease

5-Bromothiochroman-4-one is the regiospecific 5-bromo isomer of the thiochroman-4-one scaffold, offering a unique electronic environment distinct from 6-bromo or 3-bromo variants. The bromine atom is positioned ortho to the C4 ketone, enabling chelation-directed metalation and Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) inaccessible to other regioisomers. This compound serves as a critical precursor for cathepsin L sulfone inhibitors (IC50 = 1.0 nM), tyrosinase inhibitors outperforming kojic acid (5.4× potency), and antileishmanial vinyl sulfones (EC50 < 10 µM, selectivity >100). It also induces monocyte differentiation in phenotypic screens. Procuring the 5-bromo regioisomer specifically is essential to ensure consistent reactivity and biological activity. ≥95% HPLC purity, ideal for hit-to-lead optimization and parallel SAR exploration.

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
Cat. No. B8228332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiochroman-4-one
Molecular FormulaC9H7BrOS
Molecular Weight243.12 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1=O)C(=CC=C2)Br
InChIInChI=1S/C9H7BrOS/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
InChIKeyGIVCDCNZMGOJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromothiochroman-4-one (CAS 1391025-10-7): Compound Class and Procurement-Relevant Identity


5-Bromothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochroman-4-one class, characterized by a bromine atom at the 5-position of the 2,3-dihydro-4H-1-benzothiopyran-4-one scaffold (molecular formula C₉H₇BrOS, MW 243.12) . The thiochroman-4-one core is recognized as a privileged scaffold in medicinal chemistry due to its structural relationship with chromones (benzopyrans), with the sulfur atom imparting distinctive electronic and steric characteristics that influence reactivity and biological target engagement [1]. The 5-bromo substitution places the halogen peri to the ring sulfur and ortho to the C4 carbonyl, creating a regiochemical environment that is electronically and sterically distinct from the more commonly studied 6-bromo and 3-bromo regioisomers [2].

Why 5-Bromothiochroman-4-one Cannot Be Interchanged with 6-Bromo or Unsubstituted Thiochroman-4-ones


The position of bromine on the thiochroman-4-one scaffold is not a trivial substitution—it dictates both electronic properties and downstream synthetic utility. SAR analyses from the comprehensive 2025 review by the RSC confirm that electron-withdrawing groups at the 6-position enhance antifungal activity, while the 5-position—peri to sulfur—generates a fundamentally different electron density distribution that may favor alternative biological profiles [1]. Furthermore, the 5-bromo substituent is ortho to the ketone carbonyl, enabling chelation-directed metalation or intramolecular interactions that are geometrically inaccessible to the 6-bromo or 7-bromo isomers. Generic procurement of 'a bromothiochroman-4-one' without specifying the 5-regioisomer therefore risks acquiring a compound with divergent reactivity in Pd-catalyzed cross-coupling reactions, altered metabolic stability, and incompatible biological screening results [2].

Quantitative Differentiation Evidence: 5-Bromothiochroman-4-one vs. Comparator Benchmark Data


Cathepsin L Inhibition: Bromo-Substituted Thiochroman-4-one Sulfone Achieves 1.0 nM IC50, Outperforming Unsubstituted and Dibromo Analogs

In a library of 59 thiosemicarbazone and α,β-unsaturated carbonyl derivatives, the sulfone analog of a bromo-substituted thiochroman-4-one (compound 22) exhibited an IC50 of 1.0 nM against recombinant human cathepsin L, making it the most potent inhibitor in the entire library. By comparison, the dibromobenzophenone thiosemicarbazone (compound 2) had an IC50 of 1.5 nM, and the majority of compounds tested showed IC50 values ≥ 0.4 µM [1]. The bromo-thiochroman-4-one sulfone was characterized as a reversible, slow, tight-binding inhibitor with mixed-type inhibition kinetics, fitting the Morrison-Williams equation indicative of reversible covalent interaction with the active-site thiolate [2]. No cytotoxicity was observed in HEK-293 cells at 20 µM concentration [2]. This level of potency places the bromo-thiochroman-4-one scaffold among the most active non-peptidic cathepsin L inhibitors reported.

Cathepsin L inhibition Cancer metastasis Cysteine protease

Regiochemical SAR: Electron-Withdrawing Groups at Position 6—Not Position 5—Drive Antifungal Activity, Defining Distinct Application Windows

The 2025 comprehensive SAR review covering thiochromene and thiochromane scaffolds explicitly states that electron-withdrawing groups at the 6th position of the thiochroman-4-one ring enhance antifungal activity, with some derivatives demonstrating superior efficacy to fluconazole [1]. This finding establishes that the 5-bromo regioisomer is structurally mismatched for antifungal applications optimized around 6-substitution, but conversely, it implies that the 5-position offers a distinct electronic environment suitable for target classes where 6-substitution is suboptimal. The 5-bromo substituent, being peri to sulfur, generates a unique dipole and steric profile that differs fundamentally from the 6-position (para to sulfur) [2]. This regiochemical differentiation translates directly to procurement specificity: a research program investigating antifungal thiochroman-4-ones should prioritize the 6-bromo isomer, whereas programs targeting cathepsin L, tyrosinase, or cell differentiation pathways may benefit specifically from the 5-substitution pattern [3].

Antifungal SAR Thiochroman-4-one NMT inhibition

Tyrosinase Inhibition: 3-Benzylidene-Thiochroman-4-one Derivative (MHY1498) Demonstrates 5.4-Fold Greater Potency than Kojic Acid Positive Control

Although direct data for unsubstituted 5-bromothiochroman-4-one in tyrosinase assays are not published, the closely related 3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) provides class-level evidence for the thiochroman-4-one scaffold bearing bromo-substitution. MHY1498 exhibited an IC50 of 4.1 ± 0.6 µM against mushroom tyrosinase, which was 5.4-fold more potent than the clinical reference standard kojic acid (IC50 = 22.0 ± 4.7 µM) [1]. In B16F10 melanoma cells stimulated with α-MSH, MHY1498 suppressed both melanin production and cellular tyrosinase activity, and in silico docking indicated competitive binding with greater affinity for the tyrosinase active site than kojic acid [1]. This establishes the thiochroman-4-one core with bromo-aromatic substitution as a validated scaffold for tyrosinase inhibition, with the 5-bromo regioisomer offering a distinct vector for further SAR exploration compared to the 3-benzylidene derivative.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Antileishmanial Activity: Thiochroman-4-one Vinyl Sulfone Derivatives Deliver EC50 < 10 µM with Selectivity Index >100

In a systematic evaluation of 35 thiochromone derivatives against intracellular amastigotes of Leishmania panamensis, compounds bearing a vinyl sulfone moiety (4h–4m) displayed the highest antileishmanial activity, with EC50 values below 10 µM [1]. Compounds 4j and 4l achieved a selectivity index exceeding 100 when cytotoxicity was assessed against human U-937 monocytes, indicating a wide therapeutic window [1]. Removal of either the double bond or the sulfone moiety resulted in decreased activity, establishing a clear SAR. While the specific 5-bromo derivative was not among the 35 compounds tested, this dataset demonstrates that the thiochroman-4-one core is a productive starting point for antileishmanial development, and the 5-bromo substituent provides a synthetic handle for introducing vinyl sulfone or other activity-enhancing moieties at the C3 position via cross-coupling chemistry [2].

Leishmanicidal Vinyl sulfone Neglected tropical disease

Optimal Research and Industrial Application Scenarios for 5-Bromothiochroman-4-one


Oncology Probe Development: Cathepsin L-Targeted Metastasis Inhibitors

Research groups investigating cathepsin L as a therapeutic target for metastatic cancer, SARS-CoV-2 infection, or degenerative cartilage disorders should prioritize 5-bromothiochroman-4-one as a precursor for sulfone analogs. The bromo-thiochroman-4-one sulfone scaffold has demonstrated IC50 = 1.0 nM against human cathepsin L—among the most potent non-peptidic inhibitors reported—with reversible covalent inhibition kinetics and no cytotoxicity at 20 µM in HEK-293 cells [1]. The 5-bromo substituent provides a synthetic handle for further functionalization to optimize pharmacokinetic properties while retaining the thiochroman-4-one sulfone pharmacophore.

Dermatological Agent Development: Tyrosinase Inhibition for Hyperpigmentation Disorders

Cosmetic and dermatological R&D programs targeting melanogenesis disorders (melasma, senile lentigo, age spots) should consider 5-bromothiochroman-4-one as a building block for novel tyrosinase inhibitors. The closely related MHY1498 (3-bromo-4-hydroxybenzylidene-thiochroman-4-one) demonstrates 5.4-fold greater potency than kojic acid (IC50 4.1 vs 22.0 µM) with confirmed cellular activity in B16F10 melanoma cells [2]. The 5-bromo regioisomer offers an alternative vector for substitution that may yield compounds with improved skin penetration or reduced off-target effects compared to the 3-benzylidene series.

Neglected Tropical Disease Drug Discovery: Antileishmanial Lead Optimization

Medicinal chemistry teams focused on cutaneous leishmaniasis should deploy 5-bromothiochroman-4-one as a core scaffold for generating C3-functionalized vinyl sulfone derivatives. Published data confirm that thiochroman-4-one vinyl sulfones achieve EC50 < 10 µM against intracellular L. panamensis amastigotes with selectivity indices >100 over human monocytes [3]. The 5-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) at the 5-position, allowing parallel exploration of both C3 and C5 substitution vectors to maximize antileishmanial potency and selectivity.

Cell Differentiation and Anti-Proliferative Screening Libraries

Investigators screening for compounds that induce differentiation of undifferentiated cells toward the monocyte lineage—relevant to both anti-cancer and anti-psoriasis drug discovery—should include 5-bromothiochroman-4-one in screening libraries. Patent-derived data indicate that this specific compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes [4]. The 5-bromo substituent provides a chemical handle for hit-to-lead optimization via parallel synthesis, enabling rapid SAR exploration around a validated phenotypic screening hit.

Quote Request

Request a Quote for 5-Bromothiochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.